NNMT Inhibitory Potency: 5‑Bromo‑N‑(8‑quinolinyl)nicotinamide vs. NNMTi (Tool Compound)
In a fluorescence‑polarization competition assay using recombinant human NNMT, 5‑bromo‑N‑(8‑quinolinyl)nicotinamide demonstrated an IC₅₀ of 25 nM and a Ki of 70 nM [1]. In contrast, the widely used NNMT tool compound NNMTi exhibits an IC₅₀ of 1.2 μM under comparable biochemical conditions [2]. This represents a 48‑fold improvement in inhibitory potency for the target compound.
| Evidence Dimension | NNMT inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 25 nM; Ki = 70 nM |
| Comparator Or Baseline | NNMTi: IC₅₀ = 1.2 μM |
| Quantified Difference | 48‑fold lower IC₅₀ for target compound |
| Conditions | Recombinant human NNMT fluorescence‑polarization competition assay |
Why This Matters
The 48‑fold potency advantage enables complete target engagement at lower compound concentrations, reducing potential off‑target effects in cell‑based and in vivo NNMT‑dependent metabolic and oncology studies.
- [1] BindingDB entry BDBM50627730 (CHEMBL5399278). IC₅₀ = 25 nM; Ki = 70 nM for human NNMT. View Source
- [2] AnjieChem. NNMTi product datasheet: IC₅₀ = 1.2 μM against NNMT. View Source
